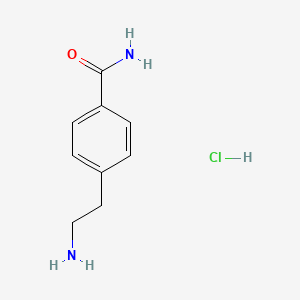

4-(2-Aminoethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminoethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of benzamide, where the benzene ring is substituted with an aminoethyl group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzamide hydrochloride typically involves the condensation of 4-(2-Aminoethyl)benzoic acid with ammonia or an amine under specific conditions. One common method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for being rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or ketones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amines or alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

4-(2-Aminoethyl)benzamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. For instance, it can inhibit serine proteases, which play a crucial role in numerous physiological functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Aminoethyl)benzamide hydrochloride include:

- 4-(2-Aminoethyl)benzenesulfonamide

- 4-(2-Aminoethyl)benzoic acid

- 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior .

Biological Activity

4-(2-Aminoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C9H12ClN2O

- Molecular Weight: Approximately 188.66 g/mol

- Structural Features: The compound features a benzene ring substituted with a 2-aminoethyl group and an amide functional group, which contributes to its reactivity and biological interactions.

This compound acts primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to altered gene expression patterns that are associated with various diseases, including cancer. The compound's ability to inhibit specific HDAC isoforms may result in significant changes in gene expression profiles that promote tumor suppression.

Anticancer Properties

Research indicates that this compound exhibits anti-proliferative effects against various cancer cell lines. Similar compounds have demonstrated promising results in vitro, suggesting potential therapeutic applications in oncology.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | HDAC inhibition |

| Compound A | HepG2 | 1.30 | HDAC inhibition |

| Compound B | MCF-7 | TBD | Apoptosis induction |

Case Studies

Case Study 1: Inhibition of HDAC Activity

A study highlighted the effectiveness of this compound as an HDAC inhibitor, showing significant inhibition of tumor growth in xenograft models when administered at appropriate dosages. The mechanism involved promotion of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Case Study 2: Interaction with Trypanosoma brucei

Another investigation focused on related compounds that share structural similarities with this compound. These compounds were evaluated for their antiparasitic activity against Trypanosoma brucei, demonstrating potent effects with selectivity over mammalian cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice. The compound's structural variations have been explored to enhance its biological activity:

Table 2: Structural Variants and Their Activities

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | C9H12ClN2O | Chlorine substituent; altered reactivity |

| 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride | C11H17ClN2O | Dimethyl substitution affecting sterics |

| N-(2-Amino-4-pyridyl)benzamide derivatives | Varies | Strong HDAC inhibition |

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

4-(2-aminoethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C9H12N2O.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H |

InChI Key |

GHNGVSDYNFEZPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.